molecular formula C11H14BrNO B2714818 2-bromo-N-mesitylacetamide CAS No. 99468-74-3

2-bromo-N-mesitylacetamide

Cat. No. B2714818
CAS RN: 99468-74-3
M. Wt: 256.143
InChI Key: MECHQRKLIKNLRO-UHFFFAOYSA-N
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Description

2-bromo-N-mesitylacetamide is an organic compound with the empirical formula C11H14BrNO and a molecular weight of 256.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a storage temperature of 28°C .

Scientific Research Applications

1. Homogeneous Catalysis

2-bromo-N-mesitylacetamide is utilized in the field of homogeneous catalysis. For instance, it is involved in the direct coupling of oxazolines and N-heterocyclic carbenes, forming a new class of C−N donor ligands. These ligands have applications in palladium-catalyzed Heck and Suzuki C−C coupling reactions, which are pivotal in organic synthesis (César, Bellemin-Laponnaz, & Gade, 2002).

2. Construction of Multisubstituted N,2-Diarylacetamide

The compound is used in the efficient construction of multisubstituted N,2-diarylacetamide via visible light-induced photoredox catalysis. This process involves intramolecular selective aryl migration/desulfonylation of 2-bromo-N-aryl-N-(arenesulfonyl)amide under mild reaction conditions (Li, Hu, Dong, Xie, Wan, & Zhang, 2016).

3. Ligand Exchange Behavior in Square‐Planar Nickel(II) Complexes

This compound plays a role in the investigation of ligand exchange behavior in square-planar nickel(II) complexes. These studies are important for the development of nickel(II) complexes as catalysts for various applications (Feth, Klein, & Bertagnolli, 2003).

4. Synthesis of Trifluoromethylated Pyroglutamates and 2-Pyridones

The compound is utilized in the synthesis of trifluoromethylated pyroglutamates and 2-pyridones derivatives, showcasing its versatility in organic synthesis (Zhang, Shen, & Lu, 2018).

5. Polysubstituted N-Benzyl Pyroglutamates Synthesis

It is also involved in base-induced coupling/cyclization reactions for the synthesis of polysubstituted pyroglutamate carbon skeletons, highlighting its utility in complex organic syntheses (Sun, Chang, Chiang, & Chang, 2003).

6. Suzuki-Type Cross-Coupling

The compound is used in a Suzuki-type cross-coupling process to synthesize α-arylacetamide, demonstrating its application in catalytic processes (Lu, Xue, & Luo, 2003).

Safety and Hazards

The safety data sheet (SDS) for 2-bromo-N-mesitylacetamide can be found on the AA BLOCKS website . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-bromo-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHQRKLIKNLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4,6-trimethylaniline (1 g, 7.40 mmol) in methylene chloride (25 mL) at -50° C. was added successively N,N-diisopropylethylamine (1.58 mL, 8.14 mmol, 1.1 eq) and bromoacetyl bromide (0.72 mL, 7.40 mmol, 1 eq) such that the temperature did not exceed -40° C. On completion of the addition, the cooling bath was removed, and the reaction mixture was allowed to warm to room temperature. After stirring for a further 30 minutes, the mixture was diluted with ether (70 mL) and poured into 1N sodium bisulfate solution. The phases were separated, and the upper layer was washed successively with water and brine. The organic phase was dried (Na2SO4) and the solvent evaporated to half volume, at which point the product crystallized. The crystals were removed by vacuum filtration to afford the title compound (1.51 g, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
80%

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